molecular formula C8H10F3N3 B13324295 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13324295
M. Wt: 205.18 g/mol
InChI Key: QKXBIGCMINJFFR-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidinyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of a pyrrolidine derivative to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl or trifluoromethyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidinyl group may contribute to the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-3-yl)-1H-pyrazole: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    3-(Trifluoromethyl)-1H-pyrazole: Lacks the pyrrolidinyl group, which may influence its reactivity and interactions with biological targets.

Uniqueness

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both the pyrrolidinyl and trifluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

4-pyrrolidin-3-yl-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)7-6(4-13-14-7)5-1-2-12-3-5/h4-5,12H,1-3H2,(H,13,14)

InChI Key

QKXBIGCMINJFFR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(NN=C2)C(F)(F)F

Origin of Product

United States

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